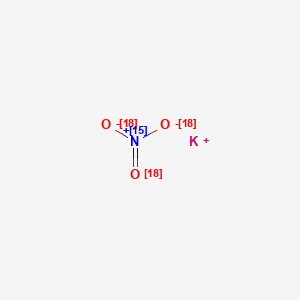
1,3-二叔丁基苯并咪唑鎓氯化物
描述
1,3-Di-tert-butylbenzimidazolium chloride is a chemical compound with the molecular formula C15H23ClN2. It is a derivative of benzimidazole, where the hydrogen atoms at positions 1 and 3 are replaced by tert-butyl groups, and the nitrogen atom at position 3 is bonded to a chloride ion. This compound is known for its applications in various fields, including catalysis and material science .
科学研究应用
1,3-Di-tert-butylbenzimidazolium chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
作用机制
Target of Action
It’s known to be used as a reactant in the preparation of nhc borane complexes, fluorescent 5,5′-bibenzimidazolylidenes, and donor-acceptor triazenes .
Action Environment
It’s generally recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and avoid formation of dust and aerosols .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butylbenzimidazolium chloride can be synthesized through a multi-step process. One common method involves the alkylation of benzimidazole with tert-butyl halides in the presence of a base, followed by quaternization with a suitable alkylating agent, such as methyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Di-tert-butylbenzimidazolium chloride typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product .
化学反应分析
Types of Reactions
1,3-Di-tert-butylbenzimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzimidazole derivatives .
相似化合物的比较
Similar Compounds
- 1,3-Di-tert-butylbenzimidazole
- 1,3-Di-tert-butylbenzimidazolium bromide
- 1,3-Di-tert-butylbenzimidazolium iodide
Uniqueness
1,3-Di-tert-butylbenzimidazolium chloride is unique due to its specific structural features, such as the presence of tert-butyl groups and a chloride ion. These features contribute to its distinct chemical reactivity and applications in various fields. Compared to similar compounds, it may exhibit different catalytic properties, solubility, and stability .
属性
IUPAC Name |
1,3-ditert-butylbenzimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDFXSMZLANNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584844 | |
| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946607-10-9 | |
| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylbenzimidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)












